Methyl 3-bromo-2-fluoro-6-iodobenzoate
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Overview
Description
Methyl 3-bromo-2-fluoro-6-iodobenzoate: is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-fluoro-6-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I2) or iodinating agents like iodine monochloride (ICl).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-fluoro-6-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Methyl 3-bromo-2-fluoro-6-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique halogenation pattern can influence the biological activity and pharmacokinetics of drug candidates.
Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-fluoro-6-iodobenzoate depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 3-bromo-6-fluorobenzoate
- Methyl 5-bromo-2-iodobenzoate
Uniqueness: Methyl 3-bromo-2-fluoro-6-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern can impart distinct chemical and biological properties compared to other similar compounds. The combination of bromine, fluorine, and iodine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-bromo-2-fluoro-6-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRSGGGTNFARPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936253-89-2 |
Source
|
Record name | methyl 3-bromo-2-fluoro-6-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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